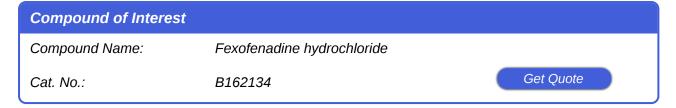


Inter-laboratory Validation of Fexofenadine Hydrochloride Assay: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of **fexofenadine hydrochloride** in pharmaceutical formulations. While a formal inter-laboratory validation study assessing the reproducibility of these methods across different facilities could not be identified in the public domain, this document summarizes the performance of commonly employed techniques—High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry (UV-Vis), and High-Performance Thin-Layer Chromatography (HPTLC)—based on extensive single-laboratory validation data. The presented data offers insights into the accuracy, precision, and sensitivity of each method, aiding researchers in selecting the most appropriate assay for their specific needs.

Comparative Performance of Analytical Methods

The following tables summarize the quantitative performance of HPLC, UV-Vis, and HPTLC methods for the assay of **fexofenadine hydrochloride**, as reported in various validation studies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of **fexofenadine hydrochloride** due to its high resolution and sensitivity.



Parameter	Reported Values	References
Linearity Range	0.1 - 50 μg/mL	[1]
0.02 - 200 μg/mL		
10 - 60 μg/mL	[2]	
Correlation Coefficient (r²)	> 0.999	[2]
Accuracy (% Recovery)	98.4% - 102%	[1]
99.45% - 100.52%	[2]	
Precision (% RSD)	< 2.0%	[1]
Intra-day	0.1% - 19.6%	[3]
Inter-day	< 10%	[3]
Limit of Detection (LOD)	0.02 μg/mL	[1]
1.50 μg/mL	[2]	
Limit of Quantitation (LOQ)	0.05 μg/mL	[1]
4.50 μg/mL	[2]	

UV-Visible Spectrophotometry (UV-Vis)

UV-Vis spectrophotometry offers a simpler and more cost-effective alternative to HPLC for the quantification of **fexofenadine hydrochloride**.



Parameter	Reported Values	References
Linearity Range	10 - 60 μg/mL	[4]
50 - 300 μg/mL		
Correlation Coefficient (r²)	0.998 - 0.999	[4]
Accuracy (% Recovery)	99.9% - 100.1%	[4]
Precision (% RSD)		
Intra-day	0.7824% - 1.324%	[4]
Inter-day	0.7015% - 1.365%	[4]
Limit of Detection (LOD)	0.62 - 0.68 μg/mL	[4]
Limit of Quantitation (LOQ)	1.88 - 2.06 μg/mL	[4]

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC provides a high-throughput method for the simultaneous analysis of multiple samples.

Parameter	Reported Values
Linearity Range	200 - 1000 ng/spot
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.5% - 101.5%
Precision (% RSD)	< 2.0%
Limit of Detection (LOD)	~30 ng/spot
Limit of Quantitation (LOQ)	~100 ng/spot

Experimental Protocols

The following are representative experimental protocols for each analytical technique, compiled from the cited literature.



HPLC Method

- Mobile Phase: A mixture of buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) in various ratios.[1][5]
- Column: Typically a C18 column (e.g., 250 mm x 4.6 mm, 5 μm).[1]
- Flow Rate: Commonly 1.0 mL/min.[5]
- Detection: UV detection at a wavelength between 215 nm and 220 nm.[1][5]
- Sample Preparation: Fexofenadine hydrochloride is extracted from the dosage form using a suitable solvent, typically the mobile phase, followed by filtration.

UV-Visible Spectrophotometric Method

- Solvent: Ethanol or a mixture of methanol and water is commonly used as the solvent.[4]
- Wavelength: The absorbance is measured at the wavelength of maximum absorbance (λmax), which is typically around 220 nm or 415 nm after derivatization.[4]
- Standard Curve: A standard curve is prepared by measuring the absorbance of a series of solutions with known concentrations of fexofenadine hydrochloride.
- Sample Preparation: The sample is dissolved in the chosen solvent, and the absorbance is measured. The concentration is then determined from the standard curve.

HPTLC Method

- Stationary Phase: Pre-coated silica gel 60 F254 plates.
- Mobile Phase: A mixture of solvents such as toluene, ethyl acetate, methanol, and ammonia.
- Application: Samples and standards are applied to the HPTLC plate as bands.
- Development: The plate is developed in a chromatographic chamber with the mobile phase.
- Detection: The plate is scanned densitometrically at a specific wavelength (e.g., 220 nm).



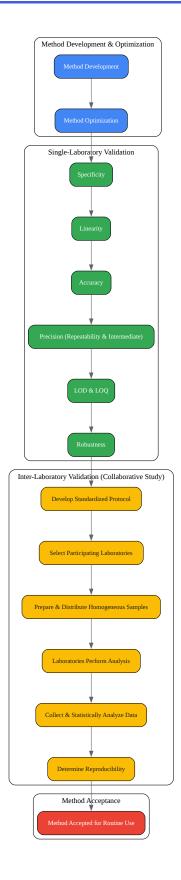


• Quantification: The peak areas of the sample and standard are compared to determine the concentration.

Visualizing the Validation Workflow

The following diagram illustrates a general workflow for the validation of an analytical method, which would be a foundational part of an inter-laboratory study.





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Caption: General workflow for analytical method validation, including inter-laboratory study.



Conclusion

Based on the available single-laboratory validation data, HPLC, UV-Vis, and HPTLC are all capable of providing accurate and precise results for the assay of **fexofenadine hydrochloride**. HPLC generally offers the highest sensitivity and is suitable for detecting impurities. UV-Vis spectrophotometry provides a simple and rapid method for routine quality control. HPTLC is advantageous for high-throughput screening.

The absence of a formal inter-laboratory validation study highlights an opportunity for future research. A collaborative study would be invaluable in establishing the reproducibility of these methods and would provide a more complete picture of their performance characteristics, ultimately leading to more robust and universally applicable analytical protocols for **fexofenadine hydrochloride**.

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